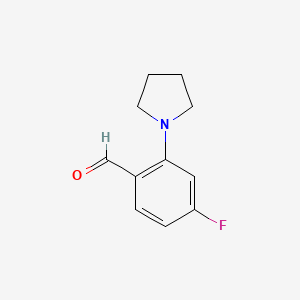

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-fluoro-2-pyrrolidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |

InChI Key |

WZGMPEWKMWAHJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)F)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Detailed Reaction Scheme and Conditions

| Step | Reactants/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + Pyrrolidine + Acetonitrile, heat | Nucleophilic aromatic substitution where pyrrolidine attacks the aromatic ring ortho to aldehyde | Formation of 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde |

| 2 | Purification (Recrystallization or Chromatography) | Removal of impurities and isolation of pure compound | Pure 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde |

Analytical Validation

The synthesized compound is typically characterized and confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the molecular structure, confirming substitution pattern and presence of pyrrolidine and aldehyde groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) or column chromatography is used for purification and purity assessment.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Structural Features | Potential Differences in Reactivity or Applications |

|---|---|---|---|

| 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | C11H12FNO | Fluorine at para position, pyrrolidine ortho | Target compound; used as pharmaceutical intermediate |

| 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde | C11H12FNO | Fluorine at meta position relative to aldehyde | Different electronic effects, may affect bioactivity |

| 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde | C11H12FNO | Fluorine at ortho position, pyrrolidine at meta | May show different substitution reactivity patterns |

| 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | C11H12N2O3 | Nitro group instead of fluorine | Likely different pharmacological properties |

This comparison highlights the influence of fluorine positioning and substituent type on chemical behavior and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Fluoro-2-(pyrrolidin-1-yl)benzoic acid.

Reduction: 4-Fluoro-2-(pyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde has several scientific research applications:

Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Position Variations

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS 742099-40-7) :

- 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1183623-74-6): Structural Difference: Fluorine is at the 2-position, and a pyrazole group replaces pyrrolidine at the 4-position.

Substituent Group Variations

- 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde (CAS 886500-87-4): Structural Difference: A trifluoromethyl group replaces fluorine at the 2-position, and pyrrolidine is at the 4-position. The swapped substituent positions may alter steric and electronic profiles .

4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 436097) :

Substituent Linker Variations

- 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde (CAS 1216116-47-0): Structural Difference: A pyrrolidine-ethoxy linker replaces direct pyrrolidine attachment at the 2-position. However, the added oxygen atom may reduce lipophilicity (logP = 2.93 vs. ~3.5 for the target compound) .

4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 1443312-21-7) :

Data Tables

*Estimated based on molecular formula.

Biological Activity

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its applications in medicinal chemistry.

Synthesis

The compound can be synthesized via the reaction of 4-fluorobenzaldehyde and pyrrolidine under specific conditions. The synthesis typically involves heating the reactants at elevated temperatures to facilitate the formation of the desired product .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various pyrrolidine derivatives, including 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde. In vitro tests demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on aldehyde dehydrogenases (ALDHs), which are crucial enzymes involved in detoxification processes. Research indicates that related compounds can act as reversible inhibitors of ALDH1, with varying potency depending on the molecular structure. For instance, analogues of 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde have shown promise in inhibiting ALDH activity, which is relevant for cancer treatment strategies .

The biological activity of 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde is believed to stem from its ability to interact with specific biological targets, including enzymes and cellular receptors. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially leading to increased potency in biological assays .

Study 1: Antimicrobial Activity

A study evaluating several pyrrolidine derivatives found that compounds with halogen substituents displayed enhanced antimicrobial properties. 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde was among those tested, demonstrating effective inhibition against S. aureus with an MIC value indicative of strong antibacterial action .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | 0.0039 | S. aureus |

| Other Pyrrolidine Derivative | 0.025 | E. coli |

Study 2: ALDH Inhibition

In another investigation, analogues of this compound were tested for their ability to inhibit ALDH isoforms. Results indicated that modifications in the pyrrolidine ring significantly affected inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

- Hypothesis : Stability may depend on the acid strength and reaction duration.

- Experimental Design :

- Conduct accelerated degradation studies in HCl (0.1–1 M) at 25–50°C.

- Monitor aldehyde oxidation to carboxylic acid via IR (C=O stretch at 1700 cm) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.